![molecular formula C20H17N5OS3 B2362649 2-({10-methyl-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9,11-tetraen-12-yl}sulfanyl)-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide CAS No. 727689-36-3](/img/structure/B2362649.png)
2-({10-methyl-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9,11-tetraen-12-yl}sulfanyl)-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide
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Description
2-({10-methyl-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9,11-tetraen-12-yl}sulfanyl)-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide is a useful research compound. Its molecular formula is C20H17N5OS3 and its molecular weight is 439.57. The purity is usually 95%.
BenchChem offers high-quality 2-({10-methyl-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9,11-tetraen-12-yl}sulfanyl)-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-({10-methyl-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9,11-tetraen-12-yl}sulfanyl)-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Potentials
Research has delved into the synthesis and antimicrobial properties of novel heterocyclic compounds incorporating sulfamoyl moieties, indicating their potential as antimicrobial agents. These efforts include the creation of thiazole, pyridone, pyrazole, chromene, and hydrazone derivatives bearing a biologically active sulfonamide moiety, demonstrating promising antibacterial and antifungal activities (Darwish et al., 2014). Additionally, the exploration of thiazolidinone, thiazoline, and thiophene derivatives has further underscored the antimicrobial potential of such compounds (Gouda et al., 2010).
Anticonvulsant and CNS Activities
Compounds with a sulfonamide thiazole moiety have been synthesized and evaluated for their anticonvulsant activity, revealing that some derivatives offer protection against picrotoxin-induced convulsion, suggesting a potential for therapeutic applications in controlling seizures (Farag et al., 2012).
Antitumor and Antioxidant Properties
The development of N-substituted-2-amino-1,3,4-thiadiazoles has been investigated for their cytotoxicity and antioxidant activities. Some of these compounds exhibited promising antitumor and antioxidant properties, indicating their potential in cancer therapy and protection against oxidative stress (Hamama et al., 2013).
Electrochemical and Catalytic Applications
The catalytic synthesis and electrochemical studies of heterocyclic azo dyes derived from 5-amino-1,3,4-thiadiazole-2-thiol have been explored. Such studies contribute to the development of sensitive and selective electrochemical sensors for pharmaceutical compounds, showcasing the versatility of thiadiazole derivatives in analytical chemistry (Harisha et al., 2018).
properties
IUPAC Name |
2-[(10-methyl-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9,11-tetraen-12-yl)sulfanyl]-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5OS3/c1-11-21-18(16-13-8-5-9-14(13)28-19(16)22-11)27-10-15(26)23-20-24-17(25-29-20)12-6-3-2-4-7-12/h2-4,6-7H,5,8-10H2,1H3,(H,23,24,25,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFWVCXGUOJKZRY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C3=C(S2)CCC3)C(=N1)SCC(=O)NC4=NC(=NS4)C5=CC=CC=C5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5OS3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-({10-methyl-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9,11-tetraen-12-yl}sulfanyl)-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide |
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